molecular formula C17H23N7O5 B13394455 N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide

N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide

Cat. No.: B13394455
M. Wt: 405.4 g/mol
InChI Key: LQZAIAZUDWIVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taltirelin is a synthetic analog of thyrotropin-releasing hormone, which mimics the physiological actions of thyrotropin-releasing hormone but with a much longer half-life and duration of effects. It is primarily researched for its potential therapeutic effects in neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .

Preparation Methods

The synthesis of Taltirelin involves several steps:

Chemical Reactions Analysis

Taltirelin undergoes various chemical reactions, including:

    Oxidation: Taltirelin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Taltirelin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Mechanism of Action

Taltirelin exerts its effects by binding to thyrotropin-releasing hormone receptors, which are widely distributed in the central nervous system. This binding activates various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin. The compound improves ataxia in spinocerebellar degeneration by modulating these neurotransmitter systems . Additionally, Taltirelin promotes dopamine release in the cortex and striatum, which is beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Taltirelin is unique compared to other thyrotropin-releasing hormone analogs due to its longer duration of action and higher potency in stimulating central nervous system activity. Similar compounds include:

Taltirelin’s unique properties make it a promising candidate for the treatment of various neurodegenerative disorders and other conditions requiring central nervous system stimulation.

Properties

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZAIAZUDWIVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861169
Record name N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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